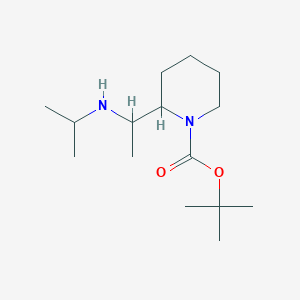
3-cyano-N-isopropylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-isopropylpyridine-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymer industries due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-isopropylpyridine-2-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is not only cost-effective but also environmentally friendly as it reduces waste generation.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, although the reactivity of amines can vary depending on the groups attached to them.
Analyse Chemischer Reaktionen
Types of Reactions: 3-cyano-N-isopropylpyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-cyano-N-isopropylpyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, sulfonamides are known for their antibacterial properties. They inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth .
Medicine: In medicine, sulfonamides are used as antibiotics to treat bacterial infections. They are also used in the treatment of other medical conditions such as hypertension and diabetes .
Industry: In the industrial sector, sulfonamides are used in the production of polymers and as vulcanization accelerators in the rubber industry .
Wirkmechanismus
The mechanism of action of 3-cyano-N-isopropylpyridine-2-sulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. This compound targets the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria . By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness: 3-cyano-N-isopropylpyridine-2-sulfonamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to inhibit bacterial growth by targeting dihydropteroate synthase makes it a valuable compound in both scientific research and medical applications .
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
3-cyano-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-8(6-10)4-3-5-11-9/h3-5,7,12H,1-2H3 |
InChI-Schlüssel |
KKPUNRGXJBBCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)










![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
